2-(4-methylbenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-6-8-16(9-7-15)29(26,27)19(14-22)20-21(25-10-12-28-13-11-25)24-18-5-3-2-4-17(18)23-20/h2-9,19H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUOOZDIFIQTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Morpholine Ring: This step might involve nucleophilic substitution reactions where a suitable leaving group on the quinoxaline core is replaced by a morpholine moiety.
Acetonitrile Group Addition: This step might involve the use of cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the morpholine ring or the methyl group on the benzene ring.
Reduction: Reduction reactions could target the nitro groups if present or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoxaline core or the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it targets receptors, it might mimic or block the natural ligand, altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related quinoxaline and acetonitrile derivatives to highlight the impact of substituents on physicochemical and functional properties. Key examples include:
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing Effects : The sulfonyl group in the target compound likely enhances stability and binding to electron-rich biological targets compared to the sulfanyl group in or methoxy groups in .
Solubility : The morpholine ring improves aqueous solubility, a critical feature for drug candidates, contrasting with the trifluoromethyl group in , which prioritizes membrane permeability.
Synthetic Pathways: Similar compounds are synthesized via coupling reactions (e.g., arylhydrazononitriles in ) or cyclization (e.g., ZnCl₂-mediated indole formation in ). The target compound may require sulfonation and nucleophilic substitution steps.
Biological Activity: Quinoxaline derivatives often exhibit kinase inhibitory or antimicrobial activity. The trifluoromethyl variant in may have enhanced metabolic stability, while the sulfonyl group in the target compound could improve target affinity.
Biological Activity
The compound 2-(4-methylbenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a quinoxaline core, a morpholine ring, and a sulfonamide group. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group can enhance binding affinity to target proteins, while the quinoxaline moiety may participate in π-π stacking interactions with aromatic residues in protein active sites.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific kinases or transcription factors associated with tumor growth.
- Antimicrobial Properties : Some derivatives of quinoxaline have demonstrated antibacterial and antifungal activities. This may be due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Neuroprotective Effects : Compounds containing morpholine rings are often investigated for neuroprotective properties. They may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.
Case Studies
-
Antitumor Activity :
- A study involving similar quinoxaline derivatives showed significant inhibition of proliferation in various cancer cell lines, including breast and lung cancer cells. The study reported IC50 values ranging from 5 to 15 µM, indicating potent activity against these cancer types.
- Antimicrobial Activity :
- Neuroprotective Studies :
Comparative Analysis
A comparison with structurally related compounds reveals unique aspects of this compound:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antitumor, Antimicrobial, Neuroprotective | Sulfonamide group enhances binding |
| 2-(4-chlorobenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile | Antitumor | Chlorine substituent may affect lipophilicity |
| 2-(4-bromobenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile | Antimicrobial | Bromine substituent impacts electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
